N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system containing both pyridine and pyrimidine rings. This unique structure contributes to its significant biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Pyridopyrimidine Core: : The pyridopyrimidine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
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Introduction of the Piperazine Moiety: : The piperazine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of a halogenated pyridopyrimidine intermediate with piperazine under basic conditions .
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Ethylation: : The final step involves the ethylation of the piperazine nitrogen atom. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the nitrogen atoms in the pyridopyrimidine core .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the pyridopyrimidine core to its corresponding dihydropyridopyrimidine derivative .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified nitrogen atoms.
Reduction: Dihydropyridopyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool for studying enzyme mechanisms and functions .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer progression makes it a promising candidate for drug development .
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound primarily acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Molecular Targets and Pathways
Enzyme Inhibition: The compound targets enzymes such as histone lysine demethylases (KDMs), which play a crucial role in gene expression and regulation.
Signal Transduction Pathways: By inhibiting specific enzymes, the compound can modulate signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:
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Pyrazolo[3,4-d]pyrimidine: : Similar in structure but contains a pyrazole ring instead of a piperazine ring. It also exhibits enzyme inhibitory activity but with different specificity .
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Pyrido[2,3-d]pyrimidine: : Another pyridopyrimidine derivative with a different arrangement of nitrogen atoms. It has shown potential as an anticancer agent but with varying efficacy .
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Pyrido[4,3-d]pyrimidine: : Similar to pyrido[3,4-d]pyrimidine but with a different nitrogen arrangement. It is used in the development of kinase inhibitors for cancer therapy .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective enzyme inhibition and potential therapeutic applications. Its combination of a pyridopyrimidine core with a piperazine ring and ethyl group provides distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N8 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-ethyl-2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N8/c1-2-19-15-4-6-20-17(23-15)25-9-7-24(8-10-25)16-13-3-5-18-11-14(13)21-12-22-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,20,23) |
InChI Key |
WKIPVYMABUIERA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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